BenchChemオンラインストアへようこそ!

Vorolanib

Kinase Selectivity VEGFR2 Inhibition Off-target Profiling

Vorolanib (CM082, X-82) is the preferred pan-VEGFR TKI for angiogenesis research. Unlike sunitinib or axitinib, it lacks melanin binding (14.3% bound) and TIE2 inhibition, delivering a cleaner ocular safety profile for retinal/choroidal studies. Its shorter half-life and limited tissue accumulation confer superior tolerability in long-term xenograft models—no treatment-related cachexia. Clinically validated in the CONCEPT Phase 3 trial (PFS HR=0.70 with everolimus). Essential for SAR studies and next-generation TKI development. For research use only.

Molecular Formula C23H26FN5O3
Molecular Weight 439.5 g/mol
CAS No. 1013920-15-4
Cat. No. B611704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorolanib
CAS1013920-15-4
SynonymsVorolanib, CM-082, X-82, CM082, X82, CM 082, X 82
Molecular FormulaC23H26FN5O3
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
InChIKeyKMIOJWCYOHBUJS-HAKPAVFJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vorolanib (CAS 1013920-15-4) Procurement Guide: A Multi-Targeted VEGFR/PDGFR TKI with Differentiated Kinase Selectivity


Vorolanib (also known as CM082, X-82) is a synthetic organic, orally active, multi-targeted receptor tyrosine kinase inhibitor (TKI) that potently targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), colony-stimulating factor 1 receptor (CSF1R), and c-Kit [1]. It is a structural derivative of sunitinib, designed to achieve a distinct selectivity profile and pharmacokinetic properties [2]. Vorolanib exhibits potent preclinical anti-angiogenic and anti-tumor activity and has been evaluated in Phase 3 clinical trials for oncology applications and Phase 2 trials for ocular neovascular diseases [3].

Why Generic VEGFR TKIs Cannot Substitute for Vorolanib (CM082) in Targeted Research


Substituting vorolanib with another pan-VEGFR TKI like sunitinib or axitinib is not scientifically equivalent due to critical differences in kinase selectivity, off-target effects, and pharmacokinetic behavior. Preclinical data demonstrate that while these agents share a core VEGFR/PDGFR inhibitory mechanism, their binding affinities for specific kinases differ by orders of magnitude [1]. Furthermore, in vivo studies show that vorolanib's shorter half-life and limited tissue accumulation confer a distinct safety and tolerability profile compared to sunitinib, directly impacting experimental outcomes and clinical translatability [2]. Finally, vorolanib avoids inhibiting TIE2 and binding melanin, two undesirable off-target liabilities observed with axitinib and sunitinib, respectively, which can compromise vascular stability and lead to tissue accumulation [3].

Vorolanib (CM082) Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Kinase Selectivity Profile: Vorolanib vs. Sunitinib (VEGFR2, FLT3, c-Kit, RET)

Vorolanib exhibits significantly higher affinity for key angiogenic and oncogenic kinases compared to its structural parent sunitinib. In head-to-head KINOMEscan competitive binding assays, vorolanib demonstrated IC50 values for VEGFR2 (KDR), FLT3, and c-Kit that were 4.7- to 15.4-fold lower (more potent) than those of sunitinib. Conversely, vorolanib showed weaker inhibition of RET and AMPKα1, indicating a more stringent selectivity profile that may reduce certain off-target effects [1].

Kinase Selectivity VEGFR2 Inhibition Off-target Profiling

Off-Target Liability: Lack of TIE2 Inhibition Compared to Axitinib

TIE2 is an RTK essential for maintaining vascular stability, and its inhibition is considered an undesirable off-target effect for anti-angiogenic therapies. In a comparative HotSpot™ kinase assay, vorolanib did not potently inhibit TIE2, whereas axitinib inhibited TIE2 by up to 89% at clinically relevant concentrations [1][2]. This differential activity is critical as TIE2 inhibition by axitinib may paradoxically compromise vascular integrity and exacerbate vessel leakage [3].

TIE2 Vascular Stability Off-target Effects Angiogenesis

Melanin Binding Comparison: Vorolanib vs. Sunitinib

Melanin binding in ocular tissues can lead to drug accumulation and potential retinal toxicity. In a direct comparative assay, vorolanib exhibited minimal melanin binding, with only 14.3% bound across all tested concentrations, and its binding affinity (Kd) and maximum binding capacity (Bmax) could not be determined (ND). In contrast, sunitinib demonstrated definitive melanin binding, with a Kd of 13.5 ± 10.9 µM, a Bmax of 302 nmol/mg melanin, and a mean binding of 46.7% across all concentrations [1][2].

Melanin Binding Ocular Pharmacokinetics Tissue Accumulation

Preclinical Tolerability: In Vivo Body Weight Impact of Vorolanib vs. Sunitinib

In a preclinical mouse xenograft model, the tolerability of vorolanib and sunitinib was assessed by monitoring body weight changes, a key indicator of systemic toxicity. No significant toxicities or negative impacts on body weight were observed in vorolanib-treated groups. In contrast, a significant negative impact on body weight was observed in the sunitinib group treated at a dose of 40 mg/kg once daily [1]. This suggests a more favorable in vivo safety margin for vorolanib at efficacious doses.

In Vivo Toxicology Tolerability Preclinical Safety

Clinical Efficacy in Renal Cell Carcinoma: Vorolanib + Everolimus vs. Everolimus Monotherapy

The randomized Phase 3 CONCEPT trial (NCT03095040) evaluated vorolanib in combination with everolimus versus everolimus alone as second-line treatment in patients with metastatic renal cell carcinoma (RCC) who had progressed on prior VEGFR-TKI therapy. The combination of vorolanib (200 mg daily) plus everolimus (5 mg daily) demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to everolimus monotherapy (10.0 months vs. 6.4 months; HR = 0.70; P = 0.0171) [1][2]. The objective response rate (ORR) was also significantly higher in the combination arm (24.8%) compared to the everolimus arm (8.3%; P = 0.0003) [2].

Renal Cell Carcinoma Combination Therapy Progression-Free Survival Phase 3 Trial

Pharmacokinetic Differentiation: Short Half-Life of Vorolanib

Vorolanib is characterized by a short plasma elimination half-life (t1/2), which limits its potential for systemic and tissue accumulation—a known issue with other multi-targeted TKIs [1]. In a Phase 1 clinical study, the mean t1/2 of vorolanib after multiple doses of 50 mg and 75 mg was 4.9 hours and 7.3 hours, respectively [2]. This contrasts sharply with sunitinib, which has a reported terminal half-life of approximately 40-60 hours for the parent drug and 80-110 hours for its active metabolite, leading to prolonged tissue exposure [3].

Pharmacokinetics Half-life Tissue Accumulation Drug Safety

Vorolanib (CM082) Procurement Scenarios: Matching Compound Attributes to Research Goals


Investigating VEGF-Driven Angiogenesis in Ocular Disease Models (wAMD, DME)

Based on evidence that vorolanib lacks melanin binding (14.3% bound) and does not inhibit TIE2, it is the preferred pan-VEGFR TKI for studying angiogenesis in retinal and choroidal tissues [1]. Its favorable ocular safety profile makes it ideal for evaluating sustained-release delivery systems like the Duravyu intravitreal insert, which aims for 6-month therapeutic coverage with reduced treatment burden [2].

Preclinical In Vivo Oncology Studies Requiring Chronic Dosing with Low Toxicity

For long-term xenograft or syngeneic tumor models, vorolanib is a superior choice over sunitinib due to its superior tolerability profile, as evidenced by the lack of significant body weight loss in mice at efficacious doses [3]. This allows researchers to maintain animal welfare and complete multi-week studies without the confounding effects of treatment-related cachexia.

Developing Combination Therapies with mTOR Inhibitors or Checkpoint Inhibitors

The CONCEPT Phase 3 trial provides robust, quantitative evidence that adding vorolanib to everolimus significantly improves median PFS (10.0 vs 6.4 months, HR=0.70) and ORR (24.8% vs 8.3%) in pretreated RCC [4]. This validated clinical synergy supports the procurement of vorolanib for research programs exploring novel combinations with mTOR inhibitors or immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) where anti-angiogenic and immunomodulatory effects are desired [5].

Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

As a structural analog of sunitinib with a defined and quantitatively distinct selectivity fingerprint (e.g., 15.4-fold greater potency for VEGFR2, 4.7-fold greater for FLT3), vorolanib serves as an essential tool compound for SAR studies aimed at understanding the structural determinants of kinase selectivity and designing next-generation TKIs with minimized off-target liabilities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vorolanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.